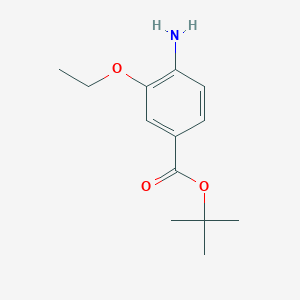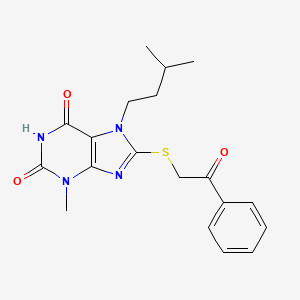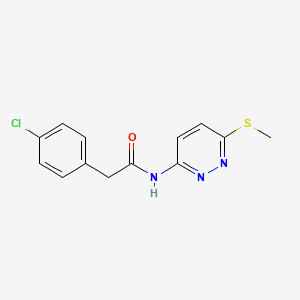![molecular formula C17H18N2OS B2818659 5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole CAS No. 565447-15-6](/img/structure/B2818659.png)
5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole is a complex organic compound with a unique structure that combines a benzimidazole core with a thioether linkage and a tolyloxyethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Thioether Linkage: The benzimidazole intermediate is then reacted with an appropriate alkylating agent, such as 2-chloroethyl methyl sulfide, to introduce the thioether linkage.
Attachment of the Tolyl Group: Finally, the compound is treated with m-tolyl alcohol in the presence of a strong base, such as sodium hydride, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The benzimidazole core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Applications De Recherche Scientifique
5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole depends on its application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: The compound could induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the p53 pathway.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes like cyclooxygenase.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-(m-Tolyloxy)ethyl)-1,3,4-thiadiazol-2-amine: Shares the tolyloxyethyl group but has a different core structure.
5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine: Similar in having an ether linkage but with a phenoxy group instead of a tolyloxy group.
5-Hexyl-1,3,4-thiadiazol-2-amine: Similar in having a thiadiazole core but with a hexyl group.
Uniqueness
5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole is unique due to its combination of a benzimidazole core with a thioether linkage and a tolyloxyethyl substituent, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Propriétés
IUPAC Name |
6-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-4-3-5-14(10-12)20-8-9-21-17-18-15-7-6-13(2)11-16(15)19-17/h3-7,10-11H,8-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBZVEQCLWPFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=C(N2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2818577.png)

![methyl 2-{4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2818580.png)
![[(1-Ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B2818581.png)



![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide](/img/structure/B2818591.png)
![7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2818593.png)


![N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2818597.png)

![N-(3,5-dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2818599.png)
